3-(3,5-DIMETHYLISOXAZOL-4-YL)ISONICOTINIC ACID
Overview
Description
3-(3,5-DIMETHYLISOXAZOL-4-YL)ISONICOTINIC ACID is a heterocyclic compound featuring an isoxazole ring substituted with dimethyl groups at positions 3 and 5, and an isonicotinic acid moiety.
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .
Mode of Action
Oxazole derivatives have been shown to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives have been known to affect a wide range of biochemical pathways, leading to various downstream effects .
Result of Action
Oxazole derivatives have been known to have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of terminal alkynes with nitrile oxides to form the isoxazole ring . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DIMETHYLISOXAZOL-4-YL)ISONICOTINIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the isonicotinic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
3-(3,5-DIMETHYLISOXAZOL-4-YL)ISONICOTINIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
3,5-Dimethylisoxazole: A simpler derivative with similar structural features.
4-(3,5-Dimethylisoxazol-4-yl)benzylphthalazin-1(2H)-one: A more complex derivative with additional functional groups.
Uniqueness
3-(3,5-DIMETHYLISOXAZOL-4-YL)ISONICOTINIC ACID is unique due to its combination of the isoxazole ring and the isonicotinic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-10(7(2)16-13-6)9-5-12-4-3-8(9)11(14)15/h3-5H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSVWDVJALNXHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686977 | |
Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-31-8 | |
Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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